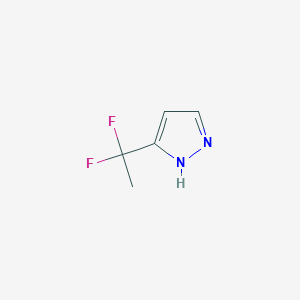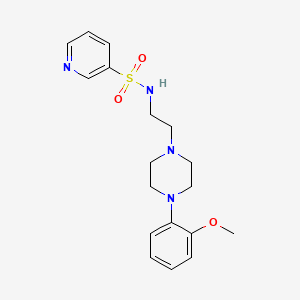
N-(2-(4-(2-メトキシフェニル)ピペラジン-1-イル)エチル)ピリジン-3-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .科学的研究の応用
アルファ1アドレナリン受容体拮抗薬
この化合物は、アルファ1アドレナリン受容体のリガンドとして研究されてきました . アルファ1アドレナリン受容体は、最もよく研究されているGタンパク質共役受容体の1つであり、心臓肥大、うっ血性心不全、高血圧、狭心症、心臓不整脈、うつ病、良性前立腺肥大、アナフィラキシー、喘息、甲状腺機能亢進症などの多くの疾患の治療における主要な治療アプローチです .
神経学的状態の治療
この化合物が親和性を示すアルファ1アドレナリン受容体は、さまざまな神経学的状態の治療の重要な標的です . これには、アルツハイマー病などの状態が含まれます .
5-HT1A神経受容体イメージング
この化合物は、5-HT1A神経受容体イメージングのためのマクロサイクル付加1-(2-メトキシフェニル)ピペラジンの合成に使用されてきました . 5-HT1A受容体は、うつ病、不安、統合失調症、てんかん、摂食障害の病因に関与しています .
ピラゾリルビニルケトンの官能基化
この化合物は、Aza-Michael付加反応を介してピラゾリルビニルケトンを官能基化するために使用できます .
環状アミン置換トローガー塩基誘導体の調製
環状アミン置換トローガー塩基誘導体を調製するために使用できます .
官能基化ビス(メルカプトイミダゾリル)ボレートの調製
この化合物は、活性化エステル、[(1-メチル-2-メルカプトイミダゾール-5-イル)カルボニル]スクシンイミドと反応させることで、官能基化ビス(メルカプトイミダゾリル)ボレートを調製するために使用できます .
作用機序
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . It binds to the receptor with an affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, influencing the contraction of smooth muscles in various parts of the body .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . When N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide binds to these receptors, it can affect the signaling pathways associated with these neurotransmitters . This can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The pharmacokinetic properties of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide’s action are primarily related to its interaction with the α1-AR . By binding to this receptor, the compound can influence the contraction of smooth muscles in various parts of the body, potentially affecting conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions .
Action Environment
The action, efficacy, and stability of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridine-3-sulfonamide can be influenced by various environmental factors. These can include the presence of other molecules in the body that can interact with the compound or its target, the α1-AR
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-25-18-7-3-2-6-17(18)22-13-11-21(12-14-22)10-9-20-26(23,24)16-5-4-8-19-15-16/h2-8,15,20H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZRSPTWASBSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-Chloro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2468267.png)
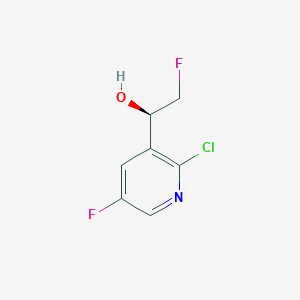
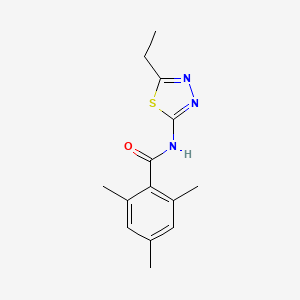
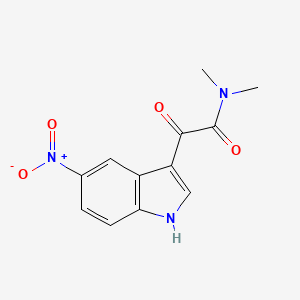
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide](/img/structure/B2468275.png)

![2-Chloro-N-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]acetamide](/img/structure/B2468281.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2468282.png)
![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2468284.png)

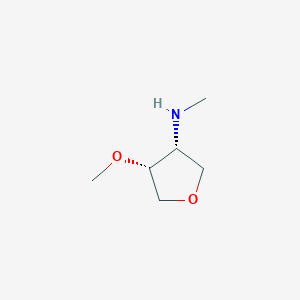
![2-Chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2468288.png)
![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)
